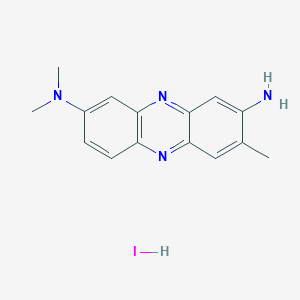

Neutral red iodide

Description

Historical Trajectories and Contemporary Significance of Phenazine (B1670421) Dyes as Research Probes

The history of phenazine dyes dates back to the 19th century with the discovery of induline and nigrosin, two of the earliest synthetic dyes. wikipedia.org Over time, the family of phenazine derivatives has expanded to include over 6,000 synthetic compounds, many of which have found applications in medicine and industry. mdpi.com Natural phenazines, produced by various microorganisms, have also been a subject of interest for their biological activities. taylorandfrancis.commdpi.com

In contemporary research, phenazine dyes are highly valued as fluorescent probes for studying biochemical profiles in living systems. mdpi.com Their unique electronic properties are also being explored for the development of new materials in organic electronics and photovoltaics. solubilityofthings.com The ability of some phenazine derivatives to act as redox mediators has led to significant advancements in the development of electrochemical sensors and biosensors. uc.pt

Foundational Research on Neutral Red as a Representative Phenazine Compound in Academic Inquiry

Neutral red, a synthetic phenazine dye, has been a cornerstone of scientific investigation for nearly a century. nih.govepa.gov It is chemically known as 3-amino-7-dimethylamino-2-methylphenazine. nih.gov Its utility stems from its properties as a vital stain, a pH indicator, and a probe for cell viability. ontosight.aiontosight.ai

As a vital stain, neutral red penetrates the membranes of viable cells and accumulates in acidic compartments like lysosomes in animal cells and vacuoles in plant and fungal cells. nih.gov This characteristic has made it a valuable tool in cytotoxicity assays, where a cell's ability to uptake the dye is correlated with its viability. wikipedia.org The "Neutral Red Assay," developed in 1984, is a widely used method for estimating cell viability. wikipedia.org

Furthermore, neutral red functions as a pH indicator, exhibiting a color change from red in acidic conditions (pH < 6.8) to yellow in alkaline conditions (pH > 6.8). ontosight.ainih.gov This property has been harnessed to determine the pH of various biological compartments, including rat brains and plant vacuoles. nih.gov The lipophilic nature of its unprotonated form allows it to cross cellular membranes, while its subsequent protonation in acidic environments leads to its entrapment, making it an effective probe for studying these organelles. nih.gov

Chemical and Physical Properties of Neutral Red Iodide

Neutral red is commonly available as a chloride salt, but its iodide form is also utilized in research. wikipedia.orgtandfonline.com The preparation of neutral red iodide suitable for vital staining involves the condensation of nitrosodimethylaniline hydrochloride with m-toluylenediamine to form toluylene blue, which is then oxidized to neutral red. tandfonline.com The dye is further purified by converting it to its stannous chloride double salt and then precipitating it as neutral red iodide using a potassium iodide solution. tandfonline.com

Below is a table summarizing the key properties of Neutral Red Iodide:

| Property | Value | Source(s) |

| Chemical Formula | C15H17IN4 | chemicalbook.com |

| Molecular Weight | 380.23 g/mol | chemicalbook.com |

| CAS Number | 34038-87-4 | chemicalbook.com |

| Melting Point | 290 °C (decomposes) | chemicalbook.comchemicalbook.com |

| Appearance | Dark green crystalline powder | solubilityofthings.comsolubilityofthings.com |

| Solubility | Soluble in water (imparting a red color) and ethanol. | google.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-N,8-N,3-trimethylphenazine-2,8-diamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4.HI/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBVQCTWMYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648753 | |

| Record name | Neutral red iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34038-87-4 | |

| Record name | Neutral red iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Mechanistic Elucidation in Neutral Red Systems

Advanced Spectroscopic Methodologies for Structural and Electronic Interrogation

A suite of spectroscopic techniques provides a comprehensive understanding of neutral red iodide's behavior at the molecular level. These methods probe its electronic transitions, emission dynamics, vibrational modes, and surface interactions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for analyzing the electronic transitions within a molecule. shu.ac.ukpharmatutor.orgwikipedia.org When a molecule, such as neutral red, absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. pharmatutor.org The absorption spectrum reveals bands corresponding to these electronic transitions, which are influenced by the molecule's structural groups, known as chromophores. shu.ac.uk

For organic molecules like neutral red, the most significant transitions involve the excitation of n (non-bonding) or π (pi) electrons to a π* (pi-antibonding) excited state. shu.ac.ukpharmatutor.org These transitions are favored for analysis as their absorption peaks typically fall within the experimentally convenient range of 200–700 nm. shu.ac.uk The presence of unsaturated groups within the molecule provides the necessary π electrons for these transitions. shu.ac.uk

The absorption spectrum of neutral red is characterized by distinct peaks that are sensitive to the solvent environment. In less polar solvents, a transition from an electron-donating nitrogen atom is prominent. researchgate.net However, in polar solvents, a charge transfer transition becomes more dominant. researchgate.net For instance, in aqueous basic solutions, neutral red exhibits a broad absorption band peaking around 452 nm, which shifts to as high as 535 nm in acidic conditions. researchgate.net

Table 1: UV-Visible Absorption Maxima (λmax) of Neutral Red in Different Environments

| Environment | λmax (nm) | Reference |

| Acidic Solution | 535 | researchgate.net |

| Basic Aqueous Solution | 452 | researchgate.net |

| Water (pH 7.00) | 535, ~500 | researchgate.net |

| Water-CTAB (0.1) | - | researchgate.net |

| Water-SDS (0.1) | 547 | researchgate.net |

| Water-Triton X-100 (0.1) | 530 | researchgate.net |

Fluorescence spectroscopy, encompassing both steady-state and time-resolved techniques, provides insights into the emission dynamics of a molecule after it has been electronically excited. lu.se Steady-state measurements involve continuous excitation and measurement of the resulting fluorescence, while time-resolved methods monitor the decay of fluorescence intensity after excitation with a pulse of light. lu.se The fluorescence lifetime, the average time a molecule remains in the excited state, is a key parameter obtained from time-resolved measurements. nih.gov

Neutral red exhibits fluorescence that is sensitive to its environment. nih.gov Its emission spectrum is broad, typically ranging from 550 nm to 650 nm. nih.gov The fluorescence quantum yields and lifetimes of neutral red have been determined in various solvents and are correlated with solvatochromic shifts, which are changes in the position of spectral bands due to the solvent's polarity. researchgate.net The fluorescence lifetime of neutral red can be influenced by factors such as binding to other molecules or changes in the surrounding medium. nih.govacs.org For example, the fluorescence lifetime of a probe can change with temperature or upon interaction with proteins. nih.gov

Table 2: Fluorescence Properties of Neutral Red

| Property | Value | Conditions | Reference |

| Emission Maximum | 550 - 650 nm | - | nih.gov |

| Fluorescence Lifetime | ~0.3 - 0.4 ns | Free form | nih.gov |

| Fluorescence Lifetime | ~2.3 - 3.0 ns | Bound to proteins | nih.gov |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.comwikipedia.orghopto.org These techniques are complementary, as they are governed by different selection rules. edinst.com For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. edinst.com Conversely, for a vibration to be Raman active, there must be a change in the molecule's polarizability. edinst.com

IR spectroscopy is particularly sensitive to vibrations of specific chemical groups with strong dipoles, while Raman spectroscopy is more sensitive to collective vibrations involving many atoms, such as those in crystal lattices. nih.govrsc.org The spectra obtained provide a structural "fingerprint" that can be used to identify molecules and study their chemical bonds. wikipedia.org In the context of neutral red, these techniques can be used to elucidate its molecular structure and how it changes upon interaction with other molecules or surfaces. For instance, the polymerization of neutral red has been confirmed by IR and Raman spectroscopy to occur through its NH2 groups. uc.pt

The interaction of iodide ions with other molecules can also be studied using vibrational spectroscopy. For example, the insertion of iodide ions between molecular layers can cause a deformation of C-H bonds, leading to a frequency shift in the IR spectra. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comwikipedia.orgresearchgate.net The technique involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com This kinetic energy is characteristic of the element and its chemical bonding environment. thermofisher.com

XPS has been employed to study the interaction of neutral red with surfaces. For example, it has been used to characterize the modification of carbon surfaces with neutral red, demonstrating significant differences between physically adsorbed layers and those formed by spontaneous reduction of diazonium salts. mdpi.com The technique can also be used to investigate the chemical state of iodine species adsorbed on surfaces, distinguishing between neutral iodine (I2) and polyiodide ions like I3− and I5−. encyclopedia.pubaip.org This is achieved by analyzing the high-resolution XPS spectra of the I 3d region. researchgate.net

When analyzing insulating samples with XPS, surface charging can occur, which can shift the spectral peaks. diva-portal.org To counteract this, charge compensation techniques are used to maintain the surface in a nearly neutral state. thermofisher.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Spectroscopic Investigations of Environmental and Intermolecular Influences

The spectroscopic properties of neutral red are not static; they are profoundly influenced by its immediate environment, particularly by changes in pH.

Neutral red is a well-known pH indicator, exhibiting distinct color changes in response to varying pH levels. uc.ptmedchemexpress.com This property is a direct consequence of the protonation and deprotonation of the molecule, which significantly alters its electronic structure and, therefore, its absorption and emission spectra. researchgate.netresearchgate.net The pKa value for neutral red is approximately 6.8. acs.orgmedchemexpress.com

In acidic solutions, the neutral form of the dye (NR) becomes protonated (NRH+). acs.org This protonation leads to a shift in the absorption maximum to a longer wavelength, a phenomenon known as a bathochromic or red shift. mvpsvktcollege.ac.inplos.org For example, the absorption maximum shifts from around 452 nm in basic solutions to 535 nm in acidic solutions. researchgate.net This change is visually observed as a transition from a red to a blue color. uctm.edu Spectroscopic pH titrations show a clear transition from the neutral to the monoprotonated form in the pH range of 3 to 5. mdpi.com

The fluorescence of neutral red is also affected by pH. While some studies suggest that its fluorescence intensity is pH-dependent, others indicate that the emission itself may not be, possibly due to rapid deprotonation of the excited state or interactions with the solvent. researchgate.netnih.gov The protonation state can also influence the quenching of fluorescence by other ions. For instance, the negatively charged iodide ion is expected to quench the fluorescence of the neutral form of a molecule more efficiently than its anionic (deprotonated) form due to electrostatic repulsion. core.ac.uk

Table 3: pH-Dependent Spectroscopic Characteristics of Neutral Red

| pH Range | Predominant Form | Absorption λmax | Visual Color | Reference |

| < 6.8 | Protonated (NRH+) | ~530-550 nm | Red/Blue | researchgate.netmdpi.com |

| > 6.8 | Neutral (NR) | ~450 nm | Yellow/Red | researchgate.netmdpi.com |

Solvent Polarity and Dielectric Environment Effects on Photophysical Behavior

The photophysical properties of Neutral Red (NR), a phenazine-based dye, are significantly influenced by the polarity and dielectric constant of its surrounding solvent environment. researchgate.netscience.gov This phenomenon, known as solvatochromism, manifests as shifts in the dye's absorption and emission spectra. bsu.edu An unusual dual solvatochromic behavior has been observed for Neutral Red, which suggests the presence of two closely spaced electronic excited states. researchgate.net

In solvents of low polarity, the fluorescence of Neutral Red is primarily emitted from a localized excited state. However, in high-polarity solvents, the emission from a charge transfer (CT) state becomes dominant. researchgate.net This is because polar solvents stabilize the more polar excited state more than the ground state, leading to a decrease in the energy gap for the electronic transition and a resulting bathochromic (red) shift in the emission spectra. nih.govdiva-portal.org The Stokes shift, which is the difference between the absorption and emission maxima, generally increases with the solvent's dielectric constant, consistent with the intramolecular charge transfer nature of the excited state. ekb.eg

The relationship between the radiative (k_r) and non-radiative (k_nr) decay rates and the solvent's dielectric constant reveals that the non-radiative rate constant is more sensitive to changes in solvent polarity. ekb.eg This increased sensitivity correlates with the decrease in emission energy in more polar solvents, leading to an expected rise in the radiationless rate constant. ekb.eg Theoretical models and multilinear regression analyses have indicated that while non-specific interactions are the primary drivers of these solvatochromic shifts, specific interactions like hydrogen bonding also play a significant role. ekb.eg

Table 1: Effect of Solvent Polarity on Photophysical Properties of Neutral Red

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

|---|

Interactions with Plasmonic Nanoparticles and Quantum Dots

The interaction of Neutral Red with plasmonic nanoparticles and quantum dots (QDs) leads to significant alterations in its photophysical properties, primarily through processes like fluorescence resonance energy transfer (FRET) and surface-enhanced Raman scattering (SERS).

When Neutral Red interacts with cadmium sulfide (B99878) (CdS) quantum dots, an enhancement in the emission intensity of the dye is observed. researchgate.net This is attributed to FRET from the CdS QDs (donors) to the Neutral Red molecules (acceptors). researchgate.net The efficiency of this energy transfer provides a basis for the development of biochemical sensors and has potential applications in FRET-based solar cells. researchgate.net Similarly, interactions between mono-6-thio-β-cyclodextrin capped cadmium telluride (CdTe) QDs and Neutral Red have been studied, showing changes in fluorescence, UV-absorption, and resonance Rayleigh scattering spectra. researchgate.netresearchgate.net The unique optical properties and surface chemistry of QDs make them suitable for applications in biomedical imaging and drug delivery. researchgate.net The surface charge of nanoparticles is a critical factor, with charged nanoparticles generally showing higher cellular uptake and cytotoxicity compared to neutral ones. nih.gov

The interaction with plasmonic nanoparticles, such as gold (AuNPs) and silver (AgNPs), can either enhance or quench the fluorescence of Neutral Red, depending on factors like the size and shape of the nanoparticles, the distance of the dye from the nanoparticle surface, and the spectral overlap between the dye's emission and the nanoparticle's localized surface plasmon resonance (LSPR). mdpi.comresearchgate.net For instance, the SERS effect, a significant enhancement of the Raman signal, is observed when Neutral Red is in proximity to plasmonic nanoparticles. semanticscholar.org This enhancement is strongly dependent on the match between the laser excitation wavelength and the LSPR of the nanoparticles. semanticscholar.org Iodide ions can mediate the surface etching of gold nanostars, tailoring their plasmonic properties for applications in immunoassays. researchgate.net The aggregation of AuNPs, which can be influenced by molecules like cysteine, also modulates their plasmonic signals, a principle utilized in colorimetric sensing. acs.org

Table 2: Interactions of Neutral Red with Nanomaterials

| Nanomaterial | Interaction Mechanism | Observed Effect on Neutral Red | Potential Application |

|---|---|---|---|

| Cadmium Sulfide (CdS) Quantum Dots | Fluorescence Resonance Energy Transfer (FRET) | Enhanced emission intensity | Biochemical sensors, FRET-based solar cells |

| Gold Nanoparticles (AuNPs) | Surface-Enhanced Raman Scattering (SERS), Plasmonic coupling | Signal enhancement in Raman spectroscopy, colorimetric changes | Sensing, Immunoassays |

| Silver Nanoparticles (AgNPs) | Plasmonic coupling | Fluorescence enhancement or quenching | Biosensing, Imaging |

Supramolecular Host-Guest Interactions with Macrocyclic Compounds

Neutral Red can form host-guest inclusion complexes with various macrocyclic compounds, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]), leading to significant changes in its spectroscopic and photophysical properties. nih.govacs.orgnih.govnih.gov These interactions are driven by non-covalent forces like hydrophobic interactions, van der Waals forces, and electrostatic interactions. uni-wuppertal.dersc.org

The encapsulation of Neutral Red within the hydrophobic cavity of cyclodextrins, such as β-cyclodextrin, alters its local environment, affecting its absorption and fluorescence characteristics. nih.govacs.org The formation of these inclusion complexes can be influenced by the presence of other molecules, a principle that has been utilized in the development of molecularly responsive color-change indicators. acs.org The interaction of Neutral Red with cyclodextrin-iodide complexes has also been noted, where iodide ions can facilitate the formation of inclusion complexes. researchgate.net

Cucurbit[n]urils, with their rigid structure and carbonyl-fringed portals, also readily form stable complexes with Neutral Red. mdpi.commdpi.com Studies have shown that both cucurbit diva-portal.orguril (CB diva-portal.org) and cucurbit nih.govuril (CB nih.gov) can bind Neutral Red, with a much greater preference for its cationic form due to favorable ion-dipole interactions. mdpi.com The formation of the NR@CB7 inclusion complex leads to an increase in the fluorescence quantum yield and the efficiency of intersystem crossing to the triplet state. researchgate.net The stability and geometry of these complexes can be influenced by factors such as pH and the dielectric constant of the medium. mdpi.com The binding of guest molecules within these macrocyclic hosts can be a dynamic and selective process, sometimes involving the exchange of multiple guests. acs.org

Table 3: Supramolecular Interactions of Neutral Red

| Macrocyclic Host | Key Interaction Features | Impact on Neutral Red | Reference |

|---|---|---|---|

| β-Cyclodextrin | Inclusion of the hydrophobic part of NR in the cavity. | Altered absorption and fluorescence. | nih.govacs.org |

| Cucurbit diva-portal.orguril (CB diva-portal.org) | Strong binding, preference for cationic NR. Formation of 1:1 inclusion complex. | Increased fluorescence quantum yield and intersystem crossing. | mdpi.comresearchgate.net |

| Cucurbit nih.govuril (CB nih.gov) | Forms stable complexes, preference for cationic NR. | Modulation of photophysical properties. | mdpi.com |

Electrochemical Investigations and Applications of Neutral Red and Poly Neutral Red

Redox Chemistry and Voltammetric Characterization

The electrochemical behavior of Neutral Red (NR) and its polymer, Poly(Neutral Red) (PNR), is central to their applications in sensing and catalysis. Their redox chemistry involves complex electron and proton transfer reactions that are highly dependent on the electrochemical environment.

The redox mechanism of Neutral Red involves a quasi-reversible, proton-coupled two-electron transfer process. nih.gov In aqueous solutions, the oxidized form of NR can exist in different protonation states. peacta.org The reduction of the protonated form (NRH+) occurs at more positive potentials compared to the basic form (NR) and involves a two-electron transfer. utexas.edu Pulse radiolysis studies have been instrumental in identifying transient species formed during one-electron reduction and oxidation reactions. These studies have characterized the absorption spectra and kinetic parameters of semireduced and semioxidized Neutral Red species. rsc.org

The one-electron reduction of Neutral Red leads to the formation of a semireduced radical species. The pKa value for this semireduced species has been determined to be 2.4 ± 0.2. rsc.org On the other hand, one-electron oxidation results in semioxidized radicals with pKa values of 2.9 ± 0.2 and 6.7 ± 0.2. rsc.org While various radicals react with Neutral Red via electron transfer, hydroxyl radicals (OH) are found to react completely through adduct formation. rsc.org

The electropolymerization of Neutral Red is initiated by the formation of a cation-radical upon electro-oxidation at higher potentials. uc.ptresearchgate.net This radical cation can then lose a hydrogen ion to form a radical, which can subsequently react with another monomer or with another radical to form a dimer or oligomer. researchgate.net These oligomers are more easily oxidized at lower potentials, facilitating the growth of the polymer film. researchgate.net The presence of radicals in Poly(Neutral Red) has been confirmed by ESR spectra. researchgate.net

Table 1: pKa Values of Transient Species of Neutral Red rsc.org

| Species | pKa |

|---|---|

| Semireduced Neutral Red | 2.4 ± 0.2 |

| Semioxidized Neutral Red | 2.9 ± 0.2 |

The electrochemical potentials of Neutral Red are significantly influenced by the pH of the solution. The formal potential of the Neutral Red/leuco-Neutral Red system exhibits a linear dependence on pH, with different slopes observed in distinct pH ranges. uc.pt This behavior is characteristic of a redox process involving proton transfer.

A study on the voltammetric behavior of Neutral Red reported the following relationships between the peak potential and pH uc.pt:

pH 0.5 to 4.3: Slope of -110 mV/pH

pH 4.3 to 6.1: Slope of -74 mV/pH

pH 6.1 to 7.3: Slope of -37 mV/pH

pH 7.3 to 11.5: Slope of -74 mV/pH

The peak potential corresponding to the irreversible oxidation of Neutral Red, which initiates polymerization, also shifts to less positive values by approximately 60 mV per unit increase in pH. uc.pt However, in neutral solutions, the oxidized form of Neutral Red releases a proton, becoming uncharged and less soluble. uc.pt The electrochemical activity of Poly(Neutral Red) films is also pH-dependent, generally decreasing as the pH of the polymerization solution increases from 1.0 to 4.0. uc.pt Despite this, PNR films exhibit good electrochemical reversibility and stability at pH values up to 3. researchgate.net

Table 2: pH Dependence of Neutral Red Redox Potential uc.pt

| pH Range | Slope (mV/pH) |

|---|---|

| 0.5 - 4.3 | -110 |

| 4.3 - 6.1 | -74 |

| 6.1 - 7.3 | -37 |

Electron Transfer Mechanisms and Transient Species Identification

Poly(Neutral Red) Films in Electrochemical Sensing and Catalysis

Poly(Neutral Red) (PNR) films have garnered significant attention for their use in electrochemical sensors and as catalysts due to their unique properties. These films combine the redox activity of the Neutral Red monomer with the stability of a polymer matrix.

Poly(Neutral Red) films are typically fabricated directly onto electrode surfaces through electropolymerization. researchgate.net This process is commonly achieved by cyclic voltammetry, where the potential is repeatedly cycled in a solution containing the Neutral Red monomer. researchgate.netmdpi.com The initiation of polymerization occurs through the irreversible oxidation of the Neutral Red monomer at potentials typically around +0.8 V to +1.0 V. uc.ptjst.go.jp This oxidation generates a radical cation that initiates the polymerization process. researchgate.netjst.go.jp

The characteristics of the resulting PNR film can be controlled by various experimental parameters, including the pH of the electrolyte solution, the concentration of the monomer, the potential range, the scan rate, and the number of cycles. uc.pt For instance, the growth of the PNR film is indicated by an increase in the current response with an increasing number of potential cycles. researchgate.net The composition of the supporting electrolyte also plays a crucial role; nitrate (B79036) ions, for example, have been found to catalyze the electropolymerization of Neutral Red and stabilize the resulting polymer. researchgate.netmdpi.com Depending on the deposition conditions, PNR can be formed as a solid film, nanowires, or a thin network on the electrode surface. uc.pt

Poly(Neutral Red) is an excellent redox mediator for enzyme-based biosensors, particularly in acidic and neutral media. uc.pt Its ability to facilitate electron transfer between the active site of an enzyme and the electrode surface makes it a valuable component in biosensor design. uc.ptresearchgate.net PNR-modified electrodes have been successfully used in the development of biosensors for various analytes, including glucose and pyruvate (B1213749). uc.pt

In a typical biosensor architecture, an enzyme such as glucose oxidase or pyruvate oxidase is immobilized on the surface of the PNR-modified electrode. uc.pt The PNR film acts as an electron shuttle, accepting electrons from the reduced enzyme and transferring them to the electrode, thereby generating a measurable current that is proportional to the analyte concentration. The majority of these biosensors operate in the potential range of -0.35 to -0.25 V. uc.pt The use of PNR as a mediator allows for the operation of biosensors at low potentials, which can help to minimize interferences from other electroactive species. uc.pt

Poly(Neutral Red) films exhibit significant catalytic activity in various electrochemical reactions. researchgate.net The polymer's structure, which includes heterocyclic nitrogen atoms, is believed to be important for its electrocatalytic properties. jst.go.jp PNR has been shown to catalyze the hydrogen evolution reaction (HER) in acidic media. jst.go.jpjst.go.jp Spectroelectrochemical measurements and theoretical calculations suggest that a doubly reduced and doubly protonated PNR species (PNRH2) acts as the reaction intermediate for H2 evolution. jst.go.jp

PNR has also been utilized as a catalyst for the oxidation of important biological molecules like dopamine (B1211576) and ascorbic acid. jst.go.jpchimicatechnoacta.ru Its hydrogen-bonding capability is thought to play a role in this catalytic activity. jst.go.jp Furthermore, PNR can function as an electrocatalyst for both the reduction of NAD+ and the oxidation of NADH, which is crucial for the development of rechargeable bio-batteries. researchgate.net The reversibility of this catalytic process can be achieved with the addition of Zn2+, which complexes with the polymer and facilitates electron and proton transfer. researchgate.net

Application as Redox Mediators in Biosensor Architectures

Electrochemical Visualization Techniques and Material Science Applications

The unique electrochemical and optical properties of Neutral Red (NR) and its polymer, Poly(Neutral Red) (PNR), have led to their application in sophisticated visualization techniques and various areas of material science. The electropolymerization of NR allows for the creation of thin, conductive, and colored films on electrode surfaces, a characteristic that is central to its use in these advanced applications.

One of the notable applications of PNR is in the electrochemical visualization of latent fingerprints, particularly on problematic metallic surfaces. chemicalpapers.com Research has demonstrated that a PNR film can be electrochemically deposited on substrates like brass, rendering latent fingerprints highly visible. chemicalpapers.comcrime-scene-investigator.netmdpi.com This technique, often carried out using cyclic voltammetry, can reveal fine details of papillary lines, including secondary and tertiary level characteristics such as bifurcations and pores. chemicalpapers.comresearchgate.net The success of this method relies on the optimization of electrochemical conditions, such as the choice of electrolyte and the number of deposition cycles. mdpi.comresearchgate.net For instance, on brass surfaces, a neutral electrolyte like sodium nitrate has been found to be optimal to prevent the chemical dissolution of the substrate. mdpi.com

The PNR film's properties, including its strong adhesion to various metal surfaces, mechanical strength, and stability, make it well-suited for forensic applications. mdpi.com The polymer's color, which can vary with its oxidation state, aids in the visual contrast necessary for fingerprint analysis. researchgate.net

In the broader field of material science, PNR is recognized as a valuable conducting polymer. uc.pt It can be synthesized on various electrode materials, including glassy carbon, platinum, and gold. researchgate.net The resulting PNR film exhibits good electrochemical reversibility, stability, and fast charge transfer capabilities, particularly in acidic solutions. researchgate.net These properties have led to its use in the development of electrochemical sensors and biosensors. uc.ptresearchgate.net

For example, PNR-modified electrodes have been employed for the electrocatalytic oxidation of important biomolecules like dopamine and ascorbic acid. uc.pt The polymer's ability to facilitate electron transfer at the electrode surface enhances the sensitivity and selectivity of these measurements. Furthermore, PNR has been incorporated into more complex electrode architectures, such as three-layer systems with other polymers like polythiophene and polyaniline, to create potentiometric sensors for analytes like citrates. mdpi.com

The electrical conductivity of PNR, reported to be 1.7 × 10⁻⁵ S/cm, is a key characteristic for its use in electronic applications. researchgate.net Researchers have also explored the creation of PNR nanomaterials, such as nanowires, which could further expand its applications in material science. uc.pt The combination of PNR with other advanced materials, like multi-walled carbon nanotubes, has been shown to enhance the performance of modified electrodes for various analytical applications. researchgate.netdntb.gov.ua

Recent research has also investigated the potential of PNR as an electrocatalyst for the hydrogen evolution reaction (HER) in acidic media. jst.go.jp When deposited on electrodes, PNR films have demonstrated the ability to catalyze the production of hydrogen, a process of significant interest for renewable energy technologies. jst.go.jp

Furthermore, the interaction of PNR with biological macromolecules has been a subject of study. For instance, PNR has been used in the development of electrochemical DNA sensors. mdpi.com The electropolymerization of NR in the presence of DNA can create a hybrid material whose electrochemical response is sensitive to the state of the DNA, allowing for the detection of oxidative damage. mdpi.com

Research Findings on Poly(Neutral Red) Film Deposition for Fingerprint Visualization

| Parameter | Optimized Condition | Substrate | Reference |

| Electrochemical Method | Cyclic Voltammetry | Brass, Platinum | chemicalpapers.comcrime-scene-investigator.net |

| Monomer Concentration | 2 mM Neutral Red | Brass | crime-scene-investigator.net |

| Supporting Electrolyte | 0.1 M KNO₃ or Phosphate buffer | Brass | crime-scene-investigator.net |

| Potential Range | -300 to 600 mV | Brass | researchgate.net |

| Number of Cycles | 6 cycles | Brass | researchgate.net |

Electrochemical Properties of Poly(Neutral Red)

Photodynamic Research Platforms Incorporating Neutral Red and Iodide Species

Fundamental Mechanisms of Photosensitization and Reactive Oxygen Species (ROS) Generation

Photodynamic therapy is a non-invasive treatment that utilizes a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS). mdpi.com Upon absorption of light at a specific wavelength, the PS transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. mdpi.commdpi.com From this triplet state, the PS can initiate two primary types of photoreactions, leading to cellular damage.

Type I (Radical) and Type II (Singlet Oxygen) Photoreactions

The excited triplet state of the photosensitizer can follow two main pathways, designated as Type I and Type II reactions. asm.orgresearchgate.netnih.gov

Type I Reaction: In this pathway, the excited photosensitizer directly interacts with a substrate, such as a biological molecule or the solvent, through electron or hydrogen transfer. This process generates radical ions or neutral radicals. researchgate.netcapes.gov.brcuny.edu These radicals can further react with molecular oxygen to produce various ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). mdpi.comresearchgate.netcuny.edu Neutral red is known to act as a photosensitizer that can participate in Type I reactions, leading to the generation of radical species. researchgate.netresearchgate.net

Type II Reaction: This pathway involves the transfer of energy from the triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂). mdpi.comresearchgate.netcuny.edu This energy transfer excites oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids. mdpi.commdpi.comresearchgate.net Neutral red is also capable of producing singlet oxygen via the Type II mechanism. researchgate.net

The predominance of either the Type I or Type II mechanism depends on several factors, including the nature of the photosensitizer, its concentration, the oxygen concentration, and the nature of the surrounding substrate. cuny.edu

Elucidation of Excited State Dynamics and Quenching Processes

The efficiency of photodynamic processes is intrinsically linked to the dynamics of the photosensitizer's excited states. Upon excitation, the photosensitizer molecule can undergo various de-excitation processes, including fluorescence, non-radiative decay, and the crucial intersystem crossing to the triplet state. The lifetime and quantum yield of this triplet state are key determinants of the subsequent photochemical reactions.

Mechanistic Role of Iodide in Photodynamic Processes

The addition of iodide salts, such as potassium iodide (KI), has been shown to significantly enhance the efficacy of photodynamic inactivation, a phenomenon known as potentiation. nih.govfrontiersin.org This effect has been observed with various photosensitizers and across a broad spectrum of microorganisms. frontiersin.orgmdpi.com

Iodide Potentiation of Photoinactivation: Mechanistic Investigations

The addition of potassium iodide can dramatically increase the antimicrobial efficacy of photodynamic therapy, in some cases by several orders of magnitude. researchgate.netnih.gov This potentiation effect turns some photosensitizers that are otherwise ineffective against certain types of bacteria, such as Gram-negative bacteria, into broad-spectrum antimicrobial agents. asm.orgasm.org The mechanism behind this enhancement is multifaceted and involves the generation of highly reactive iodine species. asm.orgnih.gov

Formation of Peroxyiodide and Reactive Iodine Radicals

A key mechanism proposed for iodide potentiation involves the reaction of singlet oxygen (¹O₂), generated via the Type II pathway, with iodide anions (I⁻). researchgate.netnih.govasm.org This reaction forms an intermediate species called peroxyiodide (OI⁻). sciforum.net Peroxyiodide is unstable and can decompose through different pathways. sciforum.netacademie-sciences.fr

One pathway involves the formation of molecular iodine (I₂/I₃⁻) and hydrogen peroxide (H₂O₂). researchgate.netsciforum.netresearchgate.net Another decomposition route for peroxyiodide is through a homolytic cleavage process, which produces reactive iodine radicals such as the diiodide radical anion (I₂•⁻). sciforum.netresearchgate.net Additionally, direct interaction of the photosensitizer's excited state or other radicals like the hydroxyl radical with iodide can also lead to the formation of iodine radicals (I• or I₂•⁻). asm.org These reactive iodine species are highly cytotoxic and contribute significantly to the enhanced antimicrobial effect. academie-sciences.frmdpi.com

Synergistic Effects of Iodide in Enhanced Photosensitization

The potentiation of photodynamic inactivation by iodide is a synergistic effect, where the combination of the photosensitizer, light, oxygen, and iodide results in a much greater antimicrobial effect than the sum of the individual components. asm.orgmdpi.com This synergy arises from the generation of a new set of highly reactive and microbicidal species—reactive iodine species—in addition to the ROS produced by the photosensitizer alone. researchgate.net

Molecular Interactions Between Photosensitizers and Iodide Anions

The addition of inorganic salts, particularly potassium iodide (KI), has been identified as a significant strategy for potentiating the efficacy of antimicrobial photodynamic therapy (aPDT). frontiersin.orgmdpi.com The interaction between the photosensitizer, such as Neutral Red, and iodide anions (I⁻) is not merely a simple additive effect but involves complex molecular interactions that generate highly reactive and biocidal chemical species. asm.org While the photosensitizer's primary role is to absorb light energy, the iodide anion acts as a coadjuvant, amplifying the phototoxic effects through distinct chemical pathways. frontiersin.org The core of this potentiation lies in the ability of the excited photosensitizer or the reactive oxygen species (ROS) it produces to oxidize the iodide anion. mdpi.comasm.org

The molecular interactions can be broadly categorized into two primary mechanisms: direct electron transfer from iodide to the excited photosensitizer and reactions between iodide and the photosensitizer-generated ROS.

Direct Electron Transfer

Upon absorption of light, a photosensitizer (PS) transitions from its ground state (S₀) to a short-lived excited singlet state (S₁), and subsequently to a longer-lived excited triplet state (T₁). mdpi.com This triplet state molecule is both a potent oxidant and reductant. In the presence of iodide, which is an excellent electron donor, the excited triplet state of the photosensitizer, ³PS*, can be reductively quenched. This involves a direct single-electron transfer from the iodide anion to the excited photosensitizer. nih.gov

This process yields a photosensitizer radical anion (PS•⁻) and a highly reactive iodine atom (I•). The general reaction is as follows:

³PS* + I⁻ → PS•⁻ + I•

The rate of this electron transfer quenching is a critical factor. For instance, studies with other photosensitizers have quantified this interaction, showing significant quenching rate constants that underscore the efficiency of this pathway. diva-portal.org The generated iodine atom is the first in a cascade of reactive iodine species (RIS).

Interaction with Reactive Oxygen Species (ROS)

A more commonly cited mechanism involves the interaction of iodide anions with the ROS generated by the photosensitizer. In a typical Type II photodynamic process, the excited triplet state photosensitizer transfers its energy to molecular oxygen (³O₂) to produce highly cytotoxic singlet oxygen (¹O₂). mdpi.com In a Type I process, the excited photosensitizer can react with substrate molecules to produce other ROS like superoxide radicals (O₂⁻•) and hydroxyl radicals (•OH). mdpi.comnih.gov

Iodide anions can react with these ROS, particularly singlet oxygen and hydroxyl radicals, to produce various reactive iodine species. mdpi.comasm.org The interaction between singlet oxygen and iodide can lead to the formation of iodine radicals, hydrogen peroxide, and molecular iodine. researchgate.net A key reaction is the oxidation of iodide by ¹O₂:

¹O₂ + 2I⁻ + 2H⁺ → I₂ + H₂O₂

This reaction is significant because it converts the relatively short-lived singlet oxygen into more stable and highly biocidal molecules like molecular iodine (I₂). asm.org

Formation of Potent Reactive Iodine Species (RIS)

Regardless of whether the initial step is direct electron transfer or reaction with ROS, the result is the formation of primary iodine radicals (I•). These radicals are extremely reactive and initiate a series of reactions that produce a cocktail of potent antimicrobial agents:

Di-iodide Radical Anion (I₂⁻•): An iodine atom can combine with an iodide anion to form the di-iodide radical anion. asm.org I• + I⁻ ⇌ I₂⁻•

Molecular Iodine (I₂): The di-iodide radical anions can then react to form stable, yet highly effective, molecular iodine and iodide. 2I₂⁻• → I₂ + 2I⁻

Triiodide Anion (I₃⁻): Molecular iodine can further react with available iodide anions to form the triiodide anion, which is also a known biocidal agent. asm.org The generation of I₃⁻ is often observed by a characteristic absorption peak around 348-351 nm. asm.orgmdpi.com I₂ + I⁻ ⇌ I₃⁻

Hypoiodous Acid (HOI): In aqueous environments, the oxidation of iodide can also yield hypoiodous acid, another powerful antimicrobial species. asm.org

The synergistic effect observed when combining a photosensitizer like Neutral Red with iodide is therefore attributed to the generation of this suite of reactive iodine species (I₂, I₃⁻, HOI). These species have longer lifetimes than singlet oxygen and can effectively damage a wide range of biological molecules, leading to enhanced microbial inactivation. mdpi.comasm.org The ability of a photosensitizer to effectively decompose iodide into iodine is a strong indicator of its potential for potentiation by this mechanism. frontiersin.org

The following tables summarize the key kinetic parameters found in related systems and the reactive species generated.

Table 1: Examples of Kinetic Parameters for Photosensitizer-Iodide Interactions (Note: Data presented is for other photosensitizer systems and serves to illustrate the nature of the interactions.)

| Photosensitizer System | Interaction Type | Parameter | Value | Reference |

| Ru(bpz)₂(deeb)²⁺ + I⁻ | Reductive Quenching | Stern-Volmer Constant | 1.1 x 10⁵ M⁻¹ | diva-portal.org |

| Ru(bpz)₂(deeb)²⁺ + I⁻ | Reductive Quenching | Quenching Rate Constant | 6.6 x 10⁹ M⁻¹s⁻¹ | diva-portal.org |

| Iodide + Tetrabromoquinone | π-hole Interaction | Interaction Energy | -11.16 kcal mol⁻¹ | nih.gov |

Table 2: Key Reactive Iodine Species (RIS) Generated from Iodide Anions

| Reactive Species | Chemical Formula | Precursor(s) | Significance |

| Iodine Atom | I• | ³PS* + I⁻ or ROS + I⁻ | Highly reactive initial radical |

| Di-iodide Radical Anion | I₂⁻• | I• + I⁻ | Intermediate radical species |

| Molecular Iodine | I₂ | I₂⁻• or ¹O₂ + I⁻ | Stable, potent biocidal agent |

| Triiodide Anion | I₃⁻ | I₂ + I⁻ | Biocidal agent with distinct spectral signature |

| Hypoiodous Acid | HOI | ROS + I⁻ | Powerful antimicrobial oxidant |

Interactions of Neutral Red with Biological Systems and Biomolecules in Fundamental Research

Cellular and Subcellular Distribution Mechanisms in Model Systems

The distribution of neutral red within cells is a dynamic process influenced by the cell's physiological condition and the dye's physicochemical properties. Its accumulation in acidic cellular compartments is a key feature of its application in cell biology.

Neutral red is widely recognized for its ability to accumulate in the lysosomes of animal cells and the vacuoles of plant and fungal cells. nih.govuvigo.es This vital staining process operates on the principle of "ion trapping". researchgate.net As a weak cationic dye, neutral red in its uncharged form can diffuse across the plasma membrane. altervista.orgontosight.ai Upon entering the cell, it moves into the acidic environment of lysosomes (pH 4.5-5.0), where the low pH causes the dye to become protonated and charged. altervista.orgontosight.ai This acquired positive charge prevents it from passing back across the lysosomal membrane, effectively trapping it inside. altervista.orgontosight.ai

The accumulation of neutral red is dependent on the cell's ability to maintain a pH gradient through an ATP-dependent proton pump. altervista.orgoceanbestpractices.org Consequently, the amount of dye retained is directly proportional to the number of viable cells with intact lysosomal membranes. ontosight.airesearchgate.net This principle is the foundation of the neutral red uptake (NRU) assay, a widely used method to assess cell viability and cytotoxicity. ontosight.aire-place.be

| Model System | Organelle of Accumulation | Core Mechanism | Primary Application |

| Animal Cells | Lysosomes | Ion Trapping (Protonation in acidic lumen) | Cell Viability/Cytotoxicity Assays. researchgate.netebi.ac.ukwikipedia.org |

| Plant Cells | Vacuoles | Ion Trapping (Protonation in acidic lumen) | Vital Staining, Vacuole Visualization. nih.govnsf.gov |

| Fungi (Yeast) | Vacuoles | Ion Trapping (Protonation in acidic lumen) | Vital Staining. nih.gov |

Beyond lysosomes and vacuoles, neutral red demonstrates staining specificity for other cellular structures. It has been noted to stain the Golgi apparatus, which is also an acidic compartment. ebi.ac.uknih.gov Research has shown that immediately after incubation, neutral red's fluorescence can be detected in the perinuclear region, suggesting staining of the endoplasmic reticulum-Golgi complex, before it diffuses into the more acidic lysosomes over time. nih.gov

Additionally, due to the lipophilic (fat-loving) nature of its uncharged form, neutral red can stain neutral lipid-rich structures like lipid droplets. nih.govnih.gov This property, along with its affinity for suberin and lignin (B12514952) in plant cells, makes it a versatile stain for visualizing various cellular components and structures in living tissues. nih.gov

Lysosomal and Vacuolar Accumulation in Living Cells

Molecular Basis of Dye-Biomolecule Interactions

The utility of neutral red extends to its interactions with essential biological macromolecules, which underpins several analytical methods.

Neutral red interacts with double-stranded DNA, with the primary binding mode being intercalation, where the dye's planar phenazine (B1670421) ring inserts itself between the DNA base pairs. nih.govbrieflands.com This interaction is pH-dependent; at neutral pH (around 7.0), intercalation is the dominant binding action, while at a slightly more acidic pH (around 6.0), electrostatic interactions also play a significant role. nih.govresearchgate.net

The binding event leads to distinct changes in the dye's spectroscopic properties. Characteristically, the absorption spectrum of neutral red undergoes hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red-shift) to longer wavelengths upon binding to DNA. brieflands.com Furthermore, the fluorescence of neutral red, which is weak in aqueous solutions, is significantly enhanced when it intercalates into the hydrophobic environment between DNA base pairs. brieflands.compku.edu.cn The binding constant for this interaction has been reported in the range of 10^5 M⁻¹. brieflands.com

| Biomolecule | Primary Binding Mode | Spectroscopic Changes | Reported Binding Constant (K) |

| Calf Thymus DNA | Intercalation | Hypochromism, Bathochromic Shift, Fluorescence Enhancement | 1.03 x 10⁵ M⁻¹. brieflands.com |

Neutral red is also known to interact with proteins and polysaccharides, typically through non-covalent forces such as electrostatic and hydrophobic interactions. frontiersin.orgresearchgate.net The binding of neutral red to proteins, such as riboflavin-binding protein, has been documented. mdpi.com These interactions are fundamental in various histological staining procedures.

The dye can also bind to polysaccharides. For example, dyes like Congo red are used to detect helical structures in polysaccharides by forming a complex that alters the dye's absorption spectrum. frontiersin.org While direct studies on neutral red iodide's interaction with specific polysaccharides are less common, its cationic nature facilitates binding to negatively charged polymers like acidic mucopolysaccharides, which is relevant in certain cytochemical staining applications. frontiersin.orgresearchgate.net

DNA Intercalation and Binding Mode Characterization

Neutral Red as a Fluorescent Probe in Biological Investigations

The fluorescent properties of neutral red make it a useful probe for biological studies. It emits an orange-red fluorescence with a maximum at about 640 nm, a wavelength that is well-separated from the common blue and green autofluorescence of cells, thus minimizing background interference. nih.govmdpi.com

The dye's fluorescence is highly sensitive to the local environment. For instance, its fluorescence quantum yield and emission maximum are dependent on solvent polarity. nih.gov In nonpolar environments, the fluorescence is shifted to shorter wavelengths (blue-shifted) and is more intense than in polar, aqueous environments. nih.gov This solvatochromism allows it to be used as a probe for the microenvironment of lysosomes. nih.gov While it can act as a pH indicator, its fluorescence is more reliably a sensor of the local environment within complex biological systems. nih.gov Its pH-dependent absorption and fluorescence also form the basis for its development as a sensor for dissolved carbon dioxide. mdpi.com

Application in Confocal Laser Scanning Microscopy (CLSM) for Intact Biological Samples

Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for generating high-resolution, thin optical sections of specimens, thereby eliminating out-of-focus fluorescence that can obscure details in conventional microscopy. ucc.ieecu.edu Neutral Red serves as a valuable fluorescent probe in CLSM for studying intact, living biological samples, particularly plant roots. oup.comnih.gov Its ability to rapidly penetrate deep into tissues without requiring sectioning makes it ideal for observing the internal structures of living organs. oup.comnih.gov

Table 1: Application of Neutral Red in CLSM for Intact Biological Samples

| Sample Type | Target Structures Visualized | Key Findings & Advantages |

| Roots of Phaseolus vulgaris, Allium cepa, A. porrum, Arabidopsis thaliana | Proto- and metaxylem, Casparian bands, vacuoles, cell walls. oup.comnih.govnih.gov | Rapidly penetrates intact roots, allowing visualization of internal anatomy without sectioning. oup.comnih.gov |

| Root Nodules & Mycorrhiza | Internal nodule structures, fungal hyphae. nih.gov | Enables study of symbiotic structures in living tissue. nih.gov |

| Transgenic Arabidopsis thaliana (GFP-carrying lines) | General root anatomy, vacuoles. oup.comnih.gov | Can be used in conjunction with other fluorophores like GFP, though spectral overlap must be considered. nih.gov |

Design and Characterization of Specific Fluorescent Probes (e.g., i-motif DNA)

Neutral Red has been identified as a specific, light-up fluorescent probe for a particular non-canonical DNA structure known as the i-motif. rsc.orgresearchgate.net I-motif structures are four-stranded DNA conformations formed in cytosine-rich sequences, and their formation is often dependent on an acidic pH. researchgate.netnih.gov Neutral Red exhibits a significant increase in fluorescence when it selectively interacts with an i-motif structure, a feature that is highly advantageous for designing label-free sensing systems. rsc.orgresearchgate.net

The interaction between Neutral Red and i-motif DNA is specific; its fluorescence is not significantly enhanced by other DNA structures like G-quadruplexes or double-stranded DNA. rsc.org This selectivity allows it to be used as a tool to study the conditions that favor i-motif formation. rsc.org Research has demonstrated that Neutral Red binds to the i-motif in a 1:1 stoichiometry and is thought to locate within the groove region of the structure. researchgate.netrsc.org This binding not only causes the fluorescence to light up but also helps to stabilize the i-motif structure itself. rsc.org The development of such probes is crucial for exploring the biological roles of i-motifs, which are found in regulatory regions of the human genome, such as in the promoter of the c-myc gene. rsc.orgmdpi.com

Table 2: Characterization of Neutral Red as a Fluorescent Probe for i-motif DNA

| Parameter | Value / Observation | Source |

| Target Analyte | i-motif DNA | rsc.org |

| Fluorescence Response | Significant fluorescence increase ("light-up") upon binding. | rsc.orgresearchgate.net |

| Selectivity | High selectivity for i-motif over G-quadruplex and other DNA forms. | rsc.org |

| Binding Stoichiometry | 1:1 (Neutral Red : i-motif) | rsc.org |

| Excitation / Emission | Excitation fixed at 550 nm; emission collected from 570 to 750 nm. | rsc.org |

| Instrumentation | Fluorescence spectrometer, Circular Dichroism Spectrometer, Isothermal Titration Calorimetry. | rsc.org |

| Application | Label-free fluorescent sensing systems for i-motif DNA. | rsc.orgresearchgate.net |

Development of Ratiometric Probes for Biological Analytes

Ratiometric fluorescent probes offer significant advantages for quantitative analysis in biological systems. acs.orgmdpi.com By measuring the ratio of fluorescence intensities at two different wavelengths, these probes can provide a built-in correction for environmental effects, probe concentration, and excitation light intensity, leading to more accurate and reliable detection. acs.orgmdpi.com While Neutral Red itself is primarily an intensity-based probe, the principles of its interaction with analytes are foundational to the design of more complex ratiometric systems.

The development of novel ratiometric probes often involves coupling a fluorophore that responds to a specific analyte with a reference fluorophore that remains stable. For instance, a probe for bisulfite was developed that shifts its emission from 625 nm to 475 nm upon reaction, allowing for ratiometric detection. acs.org Another strategy involves analyte-induced cleavage of a part of the probe molecule, which changes the fluorescence properties. rsc.org For example, probes have been designed where the cleavage of a carbamate (B1207046) group by a specific analyte triggers a ratiometric change in the near-infrared (NIR) range. rsc.org These advanced probes often incorporate moieties that, like Neutral Red, can interact with cellular components or respond to specific chemical reactions, such as the nucleophilic addition mechanism used in some bisulfite probes. acs.org The design of such sophisticated tools enables the sensitive and selective quantification of various biological analytes in living cells and even in food samples. acs.org

Table 3: Examples of Ratiometric Probe Design Principles

| Probe Design Strategy | Target Analyte(s) | Mechanism of Action | Fluorescence Change |

| Nucleophilic Addition | Bisulfite (HSO₃⁻) | HSO₃⁻ adds to an electron-deficient C=C bond, interrupting the probe's π-conjugation system. acs.org | Ratiometric shift in emission from 625 nm (red) to 475 nm (blue). acs.org |

| Analyte-Specific Cleavage | Nitroreductase, Azide | Analyte-induced cleavage of a carbamate linker separates or alters the fluorophore. rsc.org | Ratiometric fluorescence change in the NIR range. rsc.org |

| Intramolecular Charge Transfer (ICT) / Förster Resonance Energy Transfer (FRET) | pH, Metal Ions | The analyte alters the electronic properties of the probe, affecting ICT or the efficiency of FRET between two linked fluorophores. doi.orgnih.gov | Ratio of two distinct emission peaks changes. nih.gov |

pH Microenvironment Sensing within Cellular Systems

Neutral Red is widely recognized as a pH indicator, a property that is extensively utilized for sensing the pH of microenvironments within cellular systems. wikipedia.orgmedchemexpress.com The molecule acts as a weak cationic dye with a pKa of approximately 6.8. medchemexpress.comaltervista.org At a physiological pH (around 7.4), Neutral Red is predominantly in its neutral, lipophilic form, allowing it to freely diffuse across cellular membranes. altervista.orgresearchgate.net

Once inside the cell, it enters acidic organelles such as lysosomes, which maintain an internal pH of around 4.7-5.0. researchgate.netnih.gov In this acidic environment, the dye becomes protonated, acquiring a positive charge. altervista.org This charged form (NRH+) is no longer membrane-permeable and becomes trapped within the acidic compartment, causing it to accumulate and stain these organelles red. medchemexpress.comaltervista.org The intensity of Neutral Red staining can therefore serve as an indicator of healthy, properly acidified lysosomes. researchgate.net This mechanism is an active process, as the maintenance of the acidic lysosomal lumen requires ATP. altervista.org Consequently, the uptake and accumulation of Neutral Red are dependent on the metabolic state and viability of the cell. altervista.org While its fluorescence properties can be influenced by the polarity of the microenvironment, its primary use as a pH sensor relies on this acid-trapping mechanism to visualize and assess the functionality of acidic organelles. nih.gov

Table 4: Neutral Red as a Cellular pH Indicator

| Property | Description | Source |

| Mechanism | The uncharged dye crosses membranes at neutral pH and becomes protonated and trapped in acidic compartments. oup.comaltervista.org | oup.comaltervista.org |

| Target Organelles | Primarily lysosomes and other acidic vesicles (e.g., plant cell vacuoles). oup.commedchemexpress.comresearchgate.net | oup.commedchemexpress.comresearchgate.net |

| pKa | ~6.8 | medchemexpress.comaltervista.org |

| pH Transition Range | Changes color from red to yellow between pH 6.8 and 8.0. wikipedia.org | wikipedia.org |

| Visual Change | Accumulates as a red dye in acidic organelles (pH < 6.8). wikipedia.orgmedchemexpress.com | wikipedia.orgmedchemexpress.com |

| Biological Readout | Indicates the presence and functional acidification of lysosomes; used as a cell viability assay. altervista.orgresearchgate.net | altervista.orgresearchgate.net |

Analytical and Methodological Advancements Utilizing Neutral Red

Applications in Environmental Ecotoxicology Research (excluding direct ecological impact/safety assessment)

Neutral red has been adapted for use in environmental ecotoxicology as a sensitive biomarker for assessing the sublethal effects of pollutants on organisms. asme.orgoup.com The Neutral Red Retention Time (NRRT) assay, a modification of the uptake assay, is a widely used tool in this field. cabidigitallibrary.orgnih.gov This assay measures the stability of the lysosomal membrane in cells, particularly the hemocytes of bivalve mollusks like mussels (Mytilus spp.) and the coelomocytes of earthworms. nih.govresearchgate.netresearchgate.net

Lysosomes are involved in detoxification and are susceptible to damage from environmental contaminants. researchgate.net Exposure to pollutants can lead to lysosomal membrane destabilization, causing a decrease in the time the cells can retain the neutral red dye. nih.govresearchgate.net This decreased retention time serves as an early warning indicator of cellular stress and exposure to toxic substances. researchgate.netresearchgate.net The NRRT assay is valued for its sensitivity in detecting the effects of a wide range of contaminants, including nanoparticles, polycyclic aromatic hydrocarbons (PAHs), and heavy metals. nih.govecotoxbrasil.org.brmdpi.com

Research applications in ecotoxicology include:

Biomonitoring: The NRRT assay is used in field studies with sentinel species like mussels to monitor the health of aquatic ecosystems. researchgate.netnih.gov Seasonal variations and environmental conditions can influence the biomarker response, which must be considered in monitoring programs. researchgate.netnih.gov

Toxicity Screening: In laboratory settings, the assay is used to rank the toxicity of various chemicals and to study structure-activity relationships. asme.orgastm.org It has been successfully applied to cultured fish cells to evaluate the cytotoxicity of aquatic pollutants. asme.org

Investigating Xenobiotic Effects: The assay helps in understanding the cellular mechanisms of toxicity for xenobiotics. For example, it was used to demonstrate that the sponge Hymeniacidon heliophila showed a decline in neutral red retention time upon accumulation of the PAH chrysene, indicating cellular stress. ecotoxbrasil.org.br

Integrated Biomarker Studies: The neutral red assay is often used in conjunction with other biomarkers, such as the comet assay for genotoxicity, to provide a more comprehensive assessment of pollution-induced stress. researchgate.netoup.com

These applications demonstrate the utility of neutral red-based methods as a research tool for detecting sublethal stress in organisms and for studying the cellular impacts of environmental contaminants.

Theoretical and Computational Investigations of Neutral Red and Iodide Containing Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Interactions

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. mdpi.commdpi.com DFT is used to describe the properties of multi-electron systems based on their electron density, providing a balance between accuracy and computational cost. mdpi.com These calculations yield fundamental parameters such as molecular orbital energies, geometric structures, and electronic properties, which help in understanding the relationship between a molecule's structure and its activity. mdpi.comlpnu.ua

In the study of Neutral Red, DFT calculations have been employed to correlate its molecular structure with its performance in various applications, such as corrosion inhibition. lpnu.ualp.edu.ua By optimizing the molecule's geometry, researchers can calculate key quantum chemical parameters. The accuracy of these calculations is highly dependent on the choice of functionals and basis sets. mdpi.com For instance, studies on Neutral Red have utilized the B3LYP functional with a 6-31G* basis set to determine its electronic properties. lpnu.ua

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | -4.98 eV | Indicates the tendency of a molecule to donate electrons. lpnu.ua |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -1.63 eV | Indicates the ability of a molecule to accept electrons. lpnu.ua |

| Energy Gap | ΔEgap | 3.35 eV | Difference between LUMO and HOMO, relates to molecular reactivity. lpnu.ua |

| Dipole Moment | µ | -3.30 Debye | A measure of the polarity of the molecule. lpnu.ua |

| Hardness | η | 1.67 | Measures resistance to change in electron distribution. lpnu.ua |

| Electronegativity | ω | 3.27 | A measure of the ability of an atom to attract bonding electrons. lpnu.ua |

DFT and other quantum chemical methods are instrumental in predicting the electronic structure and spectroscopic signatures of molecules. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. lpnu.ua A high EHOMO value suggests a strong tendency to donate electrons, while a low ELUMO value indicates a high capacity to accept electrons. lpnu.ua The energy gap between HOMO and LUMO (ΔEgap) is a critical parameter for assessing the stability and reactivity of a molecule. ajrconline.org

For iodide-containing systems, computational studies provide deep insights into their electronic structure, which is heavily influenced by solvation. amolf.nlresearchgate.net Ab initio molecular dynamics (AIMD) simulations and subsequent electronic structure calculations can be compared with experimental X-ray photoelectron spectroscopy (XPS) to understand the occupied valence bands and X-ray absorption spectroscopy (XAS) for the conduction bands. acs.org In systems like methylammonium (B1206745) lead triiodide, the electronic structure is a hybrid of the lead-iodine lattice and the organic cation, with specific σ and π bond interactions between iodine and lead states. acs.org Similarly, for an isolated iodide anion (I⁻), its electronic binding energies are explicitly dependent on the hydrogen bonding configurations with solvent molecules, a detail that simpler continuum models fail to capture. amolf.nl

Theoretical calculations can also simulate spectroscopic data. For example, time-dependent DFT (TD-DFT) can predict vertical excitation energies and help interpret UV-visible spectra. arxiv.org This is crucial for understanding the photophysical properties of dyes like Neutral Red when interacting with iodide.

In energy conversion devices like dye-sensitized solar cells (DSSCs), the interaction between the photo-oxidized dye and the electrolyte is a critical step that governs device efficiency. nih.gov The classic electrolyte in DSSCs is the iodide/triiodide (I⁻/I₃⁻) redox couple. amolf.nl Computational modeling is essential for elucidating the mechanism of dye regeneration, where an iodide ion donates an electron to the oxidized dye. pnas.orgacs.org

DFT-based molecular dynamics simulations have shown that the regeneration process is not a simple, single-step electron transfer. pnas.org Instead, it can involve the formation of an intermediate dye-iodine complex. pnas.org Two primary mechanisms have been proposed:

Stepwise Electron Transfer : An initial complex forms between the oxidized dye (Dye⁺) and an iodide ion (I⁻). This complex, [Dye:I], is then approached by a second iodide ion, leading to the formation of the neutral dye (Dye) and a di-iodide radical anion (I₂⁻). acs.org

Tri-iodide Precursor (TIP) Mechanism : The Dye⁺•I⁻ complex must interact with a second iodide ion before electron transfer can occur, simultaneously producing the neutral dye and I₂⁻. acs.org

Ab initio molecular dynamics (aiMD) simulations reveal that the distance between the iodide ions is pivotal. For certain organic dyes, regeneration occurs efficiently only when the I⁻···I⁻ distance is within a specific range (e.g., 4.1 to 4.7 Å). acs.org These simulations also allow for the calculation of electronic coupling between the dye and the iodide species, which quantifies the probability of electron transfer. acs.org Studies have shown that this coupling can vary significantly during the simulation, eventually oscillating around an average value. acs.org Furthermore, DFT calculations have demonstrated that halogen bonding between the iodide electrolyte and the oxidized dye can occur, providing a specific interaction that facilitates the regeneration step. nih.gov

Computational chemistry offers profound mechanistic insights into chemical reactions, including bond activation and redox processes. The activation of a carbon-iodine (C-I) bond is a fundamental step in many organic syntheses and can be studied in detail using DFT. nih.gov Such studies can map the entire reaction energy profile, identifying transition states and intermediate complexes. For instance, investigations into C-I bond activation on metal-carbide clusters have shown how the reaction proceeds through a pre-reaction complex, followed by C-I bond cleavage and subsequent migration of the organic group on the cluster surface. nih.gov The charge state of the system (neutral vs. cationic) can significantly alter the electron density distribution and the nature of the bond formation between the cluster and the iodine atom. nih.gov

The redox chemistry of phenazine (B1670421) dyes, the class of compounds to which Neutral Red belongs, has also been extensively studied computationally. rsc.orgsemanticscholar.org DFT calculations are used to predict redox potentials, which are crucial for applications like redox flow batteries. rsc.orgchemrxiv.org These studies often explore how different electron-donating or electron-withdrawing substituents on the phenazine core affect the redox potential. rsc.org Challenges in accurately describing one-electron oxidation processes with standard DFT approximations have been noted, highlighting the need for careful selection of methods and validation against experimental data. nih.govuib.noacs.org

Modeling Dye-Electrolyte Interactions in Energy Conversion Systems

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide detailed electronic information on static systems, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to visualize microscopic processes like diffusion, conformational changes, and solvation. dovepress.comskemman.is

In the context of Neutral Red iodide, MD simulations are crucial for understanding solvation effects and the dynamic interactions between the dye, iodide ions, and solvent molecules. Explicit representation of solvent molecules is key to capturing realistic solvation effects, including those driven by entropy. dovepress.com MD simulations of iodide in solution have revealed detailed information about its coordination and diffusion. For example, in aqueous zinc-iodide battery electrolytes, MD showed that iodide ions can participate directly in cation coordination as a contact ion pair (CIP) or interact indirectly as a solvent-separated ion pair (SSIP), depending on the electrolyte composition. nih.gov

In DSSC models, MD simulations have been used to visualize the dissociation and recombination of iodine, revealing the ultrafast nature of caging by solvent molecules. caltech.edu Furthermore, simulations of the dye/electrolyte interface show that ions are not uniformly distributed. pnas.org Instead, there is a distinct layering of anions and cations near the surface, with the iodide concentration being significantly enhanced at the interface in solvents like acetonitrile, which may contribute to the high efficiency of the regeneration process. pnas.org Ab-initio MD (AIMD) simulations, which combine DFT with molecular dynamics, can be used to calculate vibrational spectra, providing a way to assess how the electrolyte (e.g., an iodide-based ionic liquid) alters the dynamical properties of the adsorbed dye. mdpi.com

Computational Approaches to Redox Chemistry of Phenazine Dyes

The redox properties of phenazine dyes are central to their use in various applications, from biological stains to energy storage materials. rsc.orgresearchgate.net Computational methods are widely used to predict and understand the redox behavior of this class of compounds. semanticscholar.org

DFT calculations, combined with a thermodynamic Born-Haber cycle, can be used to predict the redox potentials and solvation free energies of phenazine derivatives. rsc.org By systematically adding different functional groups to the phenazine core, researchers can computationally screen for candidates with desired redox properties for applications like aqueous organic flow batteries. rsc.org Such computational design can identify promising anolyte and catholyte materials before undertaking complex and time-consuming experimental synthesis. rsc.orgresearchgate.net

The influence of pH on the redox properties of phenazines can also be investigated computationally and correlated with experimental techniques like cyclic voltammetry. semanticscholar.org Theoretical calculations of parameters like total energy can provide information about the relative stability of different phenazine derivatives. semanticscholar.org

More advanced computational approaches involve machine learning (ML). ML models can be trained on datasets of known phenazine derivatives and their experimentally or computationally determined redox potentials. chemrxiv.org Using molecular descriptors (features) as input, these models can predict the redox potentials of unexplored phenazine molecules with high accuracy and speed, making them powerful tools for virtual screening of vast chemical libraries. chemrxiv.org Studies have shown that even with small datasets, ML models can achieve excellent performance in predicting redox potentials, significantly accelerating the discovery of new high-performance redox-active materials. chemrxiv.org

Q & A

Q. What are the primary applications of Neutral Red Iodide in cell biology, and how can researchers optimize its use as a biological stain?

Neutral Red Iodide is widely used as a pH indicator (transitioning from red to yellow between pH 6.8–8.0) and for staining cellular components, such as Nissl granules in neurons or as a viability marker in live-cell assays . To optimize staining:

Q. How does pH variability affect Neutral Red Iodide’s performance, and what controls are necessary to mitigate this?

Neutral Red Iodide’s spectral properties are pH-dependent, requiring strict buffering during experiments.

- Maintain pH between 6.8–7.4 using PBS or HEPES buffers to avoid false signals.

- Include a pH calibration curve in parallel experiments to validate dye responsiveness .

Q. What safety protocols should researchers follow when handling Neutral Red Iodide?

- Wear nitrile gloves and lab coats to prevent skin contact.

- Use fume hoods for powder handling due to potential inhalation hazards (classified as acute toxicity under EC No 1272/2008).

- Store in amber vials at 4°C to prevent photodegradation .

Q. How can Neutral Red Iodide distinguish viable vs. non-viable cells in cytotoxicity assays?

- Viable cells actively uptake the dye, accumulating it in lysosomes.

- Non-viable cells exhibit diffuse cytoplasmic staining due to membrane compromise.

- Quantify using spectrophotometry (540 nm absorbance) or fluorescence plate readers (Ex/Em: 540/640 nm) .

Advanced Research Questions

Q. What experimental design considerations are critical for using Neutral Red Iodide in nanoparticle cytotoxicity studies?

- Dose-response curves : Test 5+ concentrations of nanoparticles to capture threshold effects .

- Controls : Include untreated cells (viability baseline) and cells exposed to neutral nanoparticles (e.g., Endorem) to isolate dye-specific interactions .

- Multi-assay validation : Combine with MTT or LDH assays to cross-verify cytotoxicity mechanisms .

Q. How can researchers optimize imaging parameters when using Neutral Red Iodide in live-cell microscopy?

- Objective selection : Use a 10X objective for broad field-of-view imaging or 20X for higher spatial resolution .